FABP4 Inhibitory Potency of the Non-Annulated Thiophenylamide Series: Patent-Reported IC₅₀ Data
The non-annulated thiophenylamide patent series, of which 2,6-difluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a member, reports FABP4 IC₅₀ values in the low nanomolar range. BindingDB-curated data for a representative patent example (US9353102, Example 4.7) documents a FABP4 IC₅₀ of 11 nM measured by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay at pH 7.5 [1]. While the exact IC₅₀ for CAS 2034242-18-5 is not individually disclosed in public sources, the 2,6-difluorobenzamide subclass consistently occupies the high-potency tier within the structure-activity relationship (SAR) tables of the patent [2]. In contrast, the unsubstituted benzamide analog (CAS 2034328-96-4) lacks the ortho-fluorine contacts and is expected to exhibit reduced potency based on the patent SAR trends, though a discrete IC₅₀ for this comparator is not publicly available [2].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Specific IC₅₀ for CAS 2034242-18-5 not individually disclosed; patent class representative Example 4.7: IC₅₀ = 11 nM (FABP4, TR-FRET, pH 7.5) [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog CAS 2034328-96-4: IC₅₀ not publicly reported; expected lower potency based on patent SAR [2] |
| Quantified Difference | Not calculable due to missing comparator data; class-level inference of potency advantage conferred by 2,6-difluoro substitution |
| Conditions | FABP4 (human adipocyte), TR-FRET assay, pH 7.5 ± n/a [1] |
Why This Matters
The low nanomolar FABP4 potency establishes this compound within the therapeutically relevant range for metabolic disease target engagement; procurement decisions should verify lot-specific IC₅₀ via TR-FRET assay against the unsubstituted analog as a negative control.
- [1] BindingDB Entry 8149. Target: Fatty acid-binding protein 4 (FABP4, human). Ligand BDBM234701 (US9353102, Example 4.7). IC₅₀ = 11 nM. Meas. Tech.: TR-FRET. Citation: Buettelmann B et al. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Publication Date 2016-05-31. View Source
- [2] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Issued May 31, 2016. SAR tables and exemplary compound listing. Assigned to Hoffmann-La Roche Inc. View Source
